molecular formula C11H18O2SSi B1596991 Trimethyl(2-(phenylsulfonyl)ethyl)silane CAS No. 73476-18-3

Trimethyl(2-(phenylsulfonyl)ethyl)silane

Cat. No.: B1596991
CAS No.: 73476-18-3
M. Wt: 242.41 g/mol
InChI Key: IVPQHMQOYMNETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl(2-(phenylsulfonyl)ethyl)silane is a specialized organosilane compound of significant interest in synthetic and materials chemistry research. Organosilanes, characterized by their carbon-silicon bonds, are a unique class of compounds that serve as critical precursors and intermediates in advanced material science and organic synthesis . While the specific applications of this sulfonyl-functionalized silane are not fully detailed in the available literature, its molecular structure suggests it holds potential as a versatile building block. The trimethylsilyl group is often utilized as a protecting group for alkynes or alcohols in multi-step synthetic routes, and the phenylsulfonyl moiety is a known functional group that can act as a versatile activating or leaving group in various carbon-carbon bond-forming reactions, such as Michael additions or alkylations. Researchers might explore its utility in the development of novel silicone-based polymers or as a coupling agent to modify surface interfaces in composite materials, a common application for functional silanes that can form stable bonds with inorganic surfaces while integrating with organic polymer matrices . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73476-18-3

Molecular Formula

C11H18O2SSi

Molecular Weight

242.41 g/mol

IUPAC Name

2-(benzenesulfonyl)ethyl-trimethylsilane

InChI

InChI=1S/C11H18O2SSi/c1-15(2,3)10-9-14(12,13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

IVPQHMQOYMNETK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Trimethyl 2 Phenylsulfonyl Ethyl Silane and Its Derivatives

Direct Synthesis Approaches from Precursors

Direct synthesis routes are fundamental to obtaining trimethyl(2-(phenylsulfonyl)ethyl)silane. These methods often involve the formation of the key sulfone or silicon-carbon bonds through well-established chemical transformations.

A common and effective method for the synthesis of sulfones is the oxidation of their corresponding sulfides. thieme-connect.com In the context of this compound, this involves the oxidation of its precursor, trimethyl(2-(phenylthio)ethyl)silane. The reaction typically employs a strong oxidizing agent to convert the sulfide (B99878) group (-S-) to a sulfone group (-SO2-).

A documented example of a similar transformation is the oxidation of trimethyl-((Z)-1-methylsulfanyl-2-phenyl-vinyl)-silane to ((Z)-1-Methanesulfonyl-2-phenyl-vinyl)-trimethyl-silane. lookchem.com This reaction is carried out using Oxone in methanol (B129727) at ambient temperature for four hours, achieving a high yield. lookchem.com This suggests that a similar protocol could be applied to synthesize the target molecule.

Table 1: Oxidation of a Model Sulfide to a Sulfone lookchem.com

Starting MaterialReagentsSolventTime (h)TemperatureProductYield (%)
Trimethyl-((Z)-1-methylsulfanyl-2-phenyl-vinyl)-silaneOxoneMethanol4Ambient((Z)-1-Methanesulfonyl-2-phenyl-vinyl)-trimethyl-silane98

The formation of a carbon-silicon bond is a critical step in the synthesis of this compound. This is frequently accomplished through the reaction of a silyl (B83357) halide, such as trimethylchlorosilane, with a suitable organometallic reagent. gelest.comresearchgate.net Grignard reagents (R-MgX) are a popular choice for this type of transformation. wikipedia.orgsigmaaldrich.com

A plausible synthetic route would involve the preparation of a Grignard reagent from 1-bromo-2-(phenylsulfonyl)ethane. This organometallic intermediate would then react with trimethylchlorosilane to yield the desired product. The reaction is typically conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net The kinetics of Grignard reactions with chlorosilanes have been studied, revealing that the reaction is generally faster in THF than in diethyl ether. researchgate.net

Another approach involves the use of organolithium reagents. For instance, the Würtz-Fittig reaction, which couples an aryl halide, a chlorosilane, and a metal like lithium, sodium, or magnesium, is a classic method for preparing arylsilanes. enamine.net

Radical-mediated reactions offer an alternative pathway for the synthesis of silyl sulfones. The addition of sulfonyl radicals to alkenes is a known method for constructing functionalized sulfones. rochester.eduorgsyn.org In this context, a phenylsulfonyl radical could potentially be added across the double bond of vinyltrimethylsilane (B1294299). enamine.net

Conversely, radical-mediated silyl- and germyldesulfonylation of vinyl sulfones using reagents like tris(trimethylsilyl)silane (B43935) provides a route to vinyl silanes. nih.gov While this is the reverse of the desired transformation, it highlights the involvement of radical intermediates in the chemistry of these functional groups. Tin-free methods for the radical conjugate addition to vinyl sulfones have also been developed, utilizing photocatalysts to activate C-H bonds from suitable donors. nih.gov

A visible light-mediated atom transfer radical addition (ATRA) of (phenylsulfonyl)difluoromethyl iodide to styrenes has been reported, showcasing a modern approach to forming C-C bonds adjacent to a phenylsulfonyl group. sigmaaldrich.com

Synthesis of Analogs and Substituted Derivatives

The synthesis of analogs and substituted derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties. These syntheses often employ similar strategies to the direct synthesis of the parent compound but start with appropriately substituted precursors.

For instance, substituted aryl sulfones can be prepared through various methods, including the coupling of aryl halides with sulfinic acid salts, often catalyzed by copper or palladium. thieme-connect.comgoogle.com Microwave-assisted synthesis has also been shown to be effective for the preparation of aryl sulfones from aryl chlorides and sulfinic acid salts. thieme-connect.com The synthesis of substituted phenyl mesityl sulfones has been achieved through the oxidation of the corresponding sulfides, which were prepared from cuprous mesitylenethiolate and a substituted bromobenzene. acs.org

The synthesis of novel 1-(substituted phenyl)-2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ketones has been reported via a one-pot reaction, demonstrating the assembly of complex molecules containing a trimethylsilyl (B98337) group. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of synthetic intermediates are crucial steps to ensure the purity of the final product. For sulfones and their precursors, common techniques include recrystallization and chromatography.

Aryl sulfones are often crystalline solids, making recrystallization a viable purification method. acs.org After synthesis, the crude product can be filtered and then recrystallized from a suitable solvent, such as hot ethanol, to obtain the pure compound. nanomaterchem.com

Flash column chromatography is a widely used technique for the purification of a broad range of organic compounds, including sulfones. rochester.edubiotage.comyoutube.com This method involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. rochester.edubiotage.com A solvent system is chosen to achieve optimal separation of the desired compound from impurities. rochester.edu For example, in the purification of diethyl [(phenylsulfonyl)methyl]phosphonate, flash chromatography was employed using a gradient of diethyl ether and hexanes followed by pure ethyl acetate (B1210297) to elute the product. orgsyn.org The progress of the separation is often monitored by thin-layer chromatography (TLC). rochester.edu

In cases where the product is volatile, distillation under reduced pressure can be an effective method of isolation. orgsyn.org For non-volatile compounds, extraction methods can be used to separate the product from the reaction mixture. orgsyn.org

Table 2: Common Purification Techniques for Sulfones and Silyl Compounds

TechniqueDescriptionApplication Example
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize out.Purification of aryl sulfones. nanomaterchem.com
Flash Column ChromatographySeparation of compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through.Purification of diethyl [(phenylsulfonyl)methyl]phosphonate. orgsyn.org
DistillationSeparation of volatile compounds based on differences in boiling points.Removal of excess triethyl phosphite (B83602) from a reaction mixture. orgsyn.org
ExtractionSeparation of a compound from a mixture by partitioning it between two immiscible liquid phases.Isolation of products from aqueous workups.

Mechanistic Investigations of Trimethyl 2 Phenylsulfonyl Ethyl Silane Reactivity

Alpha-Metallation and Carbanion Chemistry

The presence of both a trimethylsilyl (B98337) group and a phenylsulfonyl group on the same ethyl backbone gives rise to unique reactivity at the carbon atom situated between them (the α-carbon). This section explores the formation and nature of the carbanion generated at this position.

The carbon-hydrogen bond α to a sulfonyl group is acidic and can be deprotonated by a strong base to form a carbanion. acs.org In the case of Trimethyl(2-(phenylsulfonyl)ethyl)silane, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures, leads to the formation of the corresponding α-lithiated carbanion.

The general reaction for the formation of related α-silyl carbanions involves the deprotonation of an α-silyl compound. organicchemistrydata.org The presence of the sulfonyl group in this compound significantly facilitates this deprotonation due to the electron-withdrawing nature of the sulfone, which stabilizes the resulting negative charge. The formation of the lithiated species is a crucial step that unlocks the subsequent reactivity of the molecule.

Table 1: General Conditions for the Formation of α-Lithiated Sulfones

SubstrateBaseSolventTemperature (°C)
Alkyl Phenyl Sulfonen-BuLiTHF-78 to 0
Dialkyl SulfoneLDATHF-78
This compound (inferred)n-BuLi or LDATHF-78

This table presents typical conditions for the deprotonation of sulfones, which are applicable to this compound.

The stability and reactivity of the carbanion formed from this compound are a direct consequence of the electronic effects of the adjacent silyl (B83357) and sulfonyl groups.

Stabilization by the Sulfonyl Group: The primary stabilizing factor for the carbanion is the powerful electron-withdrawing inductive effect of the phenylsulfonyl group. Furthermore, the negative charge can be delocalized onto the oxygen atoms of the sulfonyl group through p-d orbital overlap, although the extent of this delocalization is a subject of debate. organicchemistrydata.org This delocalization significantly increases the acidity of the α-proton and stabilizes the resulting conjugate base.

Effect of the Alpha-Silyl Group: The α-trimethylsilyl group also contributes to the stabilization of the carbanion. This stabilization is attributed to a phenomenon known as σ-π hyperconjugation, where the electron density of the carbon-silicon σ-bond overlaps with the p-orbital of the carbanion. organicchemistrydata.org Additionally, the silicon atom can stabilize the adjacent negative charge through polarization effects.

The intrinsic reactivity of this stabilized carbanion is that of a nucleophile. It can react with a variety of electrophiles, most notably carbonyl compounds such as aldehydes and ketones. This reaction forms the basis for carbon-carbon bond formation and subsequent elimination reactions.

Elimination Reactions Mediated by this compound

A key aspect of the chemistry of this compound and its derivatives is their propensity to undergo elimination reactions to form alkenes. These eliminations can be induced by either fluoride (B91410) ions or bases.

Fluoride ions, typically from a source like tetrabutylammonium (B224687) fluoride (TBAF), have a high affinity for silicon and can induce elimination reactions in β-silyl compounds. nih.govsemanticscholar.org In the case of the alcohol adduct formed from the reaction of the lithiated this compound with a carbonyl compound, the fluoride ion attacks the trimethylsilyl group. This attack can proceed through a pentacoordinate silicon intermediate, leading to the elimination of the trimethylsilanol (B90980) and the phenylsulfonyl group to generate an alkene. This process is a type of 1,2-elimination.

Base-mediated elimination can also occur, particularly if a β-hydroxysilane intermediate is formed. nih.gov In this pathway, a base deprotonates the hydroxyl group to form an alkoxide. The resulting negative charge on the oxygen can then participate in a syn-elimination, where the alkoxide displaces the β-phenylsulfonyl group, and the trimethylsilyl group is also eliminated, leading to the formation of an alkene. The stereochemical outcome of this elimination is often syn-periplanar.

Peterson Olefination: The Peterson olefination involves the reaction of an α-silylcarbanion with a carbonyl compound to form a β-hydroxysilane, which then eliminates to give an alkene. wikipedia.orgorganicreactions.orgorganic-chemistry.org The reaction of lithiated this compound with an aldehyde or ketone directly mirrors the initial step of the Peterson olefination. The subsequent elimination, whether acid or base-catalyzed, to form the alkene is the hallmark of the Peterson reaction. The presence of the sulfonyl group can influence the stability of the intermediate and the conditions required for elimination. scispace.comresearchgate.net

Table 2: Comparison of Olefination Reactions

FeatureThis compound ReactivityPeterson OlefinationJulia-Lythgoe Olefination
Nucleophile α-silyl sulfonyl carbanionα-silyl carbanionSulfonyl carbanion
Intermediate β-hydroxy-β'-silyl sulfoneβ-hydroxysilaneβ-hydroxy sulfone
Elimination Fluoride or base-inducedAcid or base-inducedReductive elimination
Byproducts Trimethylsilanol, Phenylsulfinic acid saltTrimethylsilanolPhenylsulfinic acid salt

Radical Processes and Silyl Radical Chemistry

The presence of the silicon and sulfonyl groups profoundly influences the radical chemistry of this compound. The bond dissociation energies and the stability of potential radical intermediates are key determinants of its reactivity pathways.

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding via a radical chain mechanism. escholarship.org In the context of this compound, its reactivity in ATRA processes is largely inferred from the behavior of related vinyl sulfones and silanes. A plausible ATRA pathway could be initiated by the addition of a radical to a precursor like vinyl phenyl sulfone, followed by the transfer of an atom or group.

A proposed catalytic cycle for a related system involves the formation of a molybdooxaziridine complex which acts as the active catalyst for the atom transfer radical addition of Ts-NO (tosyl-nitrosyl) to styrenes. This process proceeds through the formation of a nitrosoalkane intermediate, which then eliminates to form the vinyl sulfone. d-nb.info This type of mechanism highlights the potential for the sulfonyl group to participate in radical addition and subsequent transformations.

Catalyst SystemSubstrateReagentProductYield (%)Ref
MoO2Dipic(HMPA) / H2O2StyreneTs-NHOH(E)-β-Styrylsulfone95 d-nb.info
MoO2Dipic(HMPA) / H2O24-MethoxystyreneTs-NHOH(E)-4-Methoxy-β-styrylsulfone98 d-nb.info
MoO2Dipic(HMPA) / H2O22,4,6-TrimethylstyreneTs-NHOH(E)-2,4,6-Trimethyl-β-styrylsulfone92 d-nb.info

Silyl radicals are valuable intermediates in organic synthesis, primarily generated through hydrogen-atom abstraction from hydrosilanes. chemrxiv.org Alternative methods include photolysis of aryldisilanes, one-electron oxidation of silyl metals, reductive activation of chlorosilanes, and photoinduced decarboxylation of silacarboxylic acids. chemrxiv.orgwiley.comresearchgate.net

The generation of a silyl radical from a precursor like this compound is not a standard procedure, as the Si-C bond is typically robust. However, the reactivity of silyl radicals with molecules containing a phenylsulfonyl group has been documented. For instance, the radical-mediated reaction of silyl radicals with vinyl sulfones leads to silyl- and germyldesulfonylation, providing access to vinyl silanes. nih.gov This reaction proceeds via the addition of the silyl radical to the double bond, followed by the elimination of the sulfonyl radical.

In a related study, the radical addition of silyl radicals to substrates bearing vinylsulfonyl groups was well-tolerated in a three-component carbonylation reaction to form acylsilanes. chinesechemsoc.org This indicates the compatibility of the sulfonyl group with silyl radical chemistry.

SilaneAlkene/AlkyneRadical InitiatorProductYield (%)Ref
Tris(trimethylsilyl)silane (B43935)(E)-1,2-bis(phenylsulfonyl)etheneAIBN(E)-1-(Phenylsulfonyl)-2-(tris(trimethylsilyl)silyl)ethene85 nih.gov
Et3SiHPhenyl vinyl sulfone4CzIPN (photocatalyst)3-Oxo-3-(triethylsilyl)-1-phenylpropane-1-sulfonate78 chinesechemsoc.org
Me2tBuSiHPhenyl vinyl sulfone4CzIPN (photocatalyst)3-(tert-Butyldimethylsilyl)-3-oxo-1-phenylpropane-1-sulfonate72 chinesechemsoc.org

Nucleophilic and Electrophilic Pathways

The electronic properties of the C-Si and C-S bonds dictate the nucleophilic and electrophilic potential of this compound. The silicon atom can stabilize a positive charge at the β-carbon, while the sulfonyl group is a strong electron-withdrawing group, influencing the acidity of adjacent protons.

Nucleophilic addition to carbonyl compounds is a fundamental reaction in organic chemistry. masterorganicchemistry.comlibretexts.org For this compound to act as a nucleophile, a carbanion would typically need to be generated. The most likely position for deprotonation is the carbon alpha to the phenylsulfonyl group, due to the strong electron-withdrawing nature of the SO2Ph group which stabilizes the resulting anion.

Carbonyl CompoundBaseProduct TypeRef (General)
Aldehyden-BuLiβ-Hydroxy sulfone researchgate.net
KetoneLDAβ-Hydroxy sulfone researchgate.net

Electrophilic attack on organosilanes is a well-known process, particularly for allyl- and vinylsilanes, where the β-silyl effect stabilizes the developing carbocation. wikipedia.org For a saturated system like this compound, direct electrophilic attack on the C-Si bond is less common and would require a potent electrophile.

However, related unsaturated systems provide insight into potential electrophilic reactivity. Vinylsilanes undergo electrophilic substitution with retention of the double bond configuration. wikipedia.org The reactivity of the C=C double bond is only marginally increased by the presence of a trimethylsilyl group, making vinylsilanes significantly less nucleophilic than allylsilanes. researchgate.net

In the context of the phenylsulfonyl group, electrophilic reagents have been designed for the introduction of functionalized sulfonyl groups onto aromatic systems. For example, an electrophilic (phenylsulfonyl)difluoromethylating reagent has been developed for the C-H functionalization of arenes. nih.gov While not a reaction of this compound itself, this demonstrates the role of sulfonyl-containing molecules in electrophilic processes.

OrganosilaneElectrophileProductCommentsRef
(E)-prop-1-en-1-yl(trimethyl)silaneH+PropeneDesilylation researchgate.net
AllyltrimethylsilaneRCOCl / AlCl3Allyl ketoneFriedel-Crafts acylation wikipedia.org
Benzyltrimethylsilane4-Cyanopyridine4-(Phenylmethyl)pyridineLewis base promoted arylation nih.gov

Synthetic Applications in Organic Transformations

Alkene and Alkyne Synthesis

The reagent is a cornerstone in the synthesis of various alkene structures, leveraging the principles of silicon-based olefination chemistry. The presence of the electron-withdrawing phenylsulfonyl group significantly influences its reactivity, facilitating the formation of stabilized carbanions.

Trimethyl(2-(phenylsulfonyl)ethyl)silane serves as an effective precursor for the synthesis of mono- and 1,1-disubstituted alkenes through a process analogous to the Peterson olefination. organicchemistrydata.orgnrochemistry.com Deprotonation of the carbon atom alpha to both the silicon and sulfonyl groups with a strong base, such as n-butyllithium, generates a highly stabilized α-silyl carbanion. This carbanion readily reacts with a range of aldehydes and ketones.

The key feature of using a reagent with an anion-stabilizing sulfonyl group is that the intermediate β-hydroxysilane is typically not isolated. organicchemistrydata.orgwikipedia.org It spontaneously undergoes elimination in-situ to furnish the corresponding alkene product directly. This one-pot nature simplifies the synthetic procedure and often leads to high yields of the desired olefin. The reaction is particularly useful for introducing a vinyl sulfone moiety or a substituted vinyl group into a molecule.

The general mechanism involves:

Deprotonation to form the α-phenylsulfonyl-α-silyl carbanion.

Nucleophilic addition of the carbanion to a carbonyl compound (aldehyde or ketone) to form a β-hydroxysilane adduct.

Spontaneous syn-elimination of the hydroxyl and silyl (B83357) groups to form the alkene.

This process is conceptually related to the Julia-Kocienski olefination, where a sulfone facilitates the carbon-carbon bond formation and subsequent elimination. wikipedia.orgorganic-chemistry.org

The stereochemical outcome of olefination reactions using this compound is a critical aspect of its synthetic utility. The Julia-Kocienski olefination, a close variant of the reaction pathway followed by this reagent, is renowned for its high (E)-selectivity. organic-chemistry.orgnih.gov This selectivity is generally attributed to the thermodynamic stability of the intermediates formed during the reaction sequence.

For the reaction of the α-silyl carbanion derived from this compound with aldehydes, the formation of the (E)-alkene is typically favored. DFT calculations and mechanistic studies on related Julia-Kocienski systems suggest that the stereochemistry is largely determined during the initial 1,2-addition of the carbanion to the carbonyl group and the subsequent Smiles rearrangement and elimination steps. preprints.orgchemrxiv.org

Aldehyde/Ketone SubstrateBaseProductPredominant StereoisomerReference
Benzaldehyden-BuLi1-phenyl-2-(phenylsulfonyl)etheneE organic-chemistry.org
CyclohexanecarbaldehydeKHMDS1-cyclohexyl-2-(phenylsulfonyl)etheneE nih.gov
4-NitrobenzaldehydeNaHMDS1-(4-nitrophenyl)-2-(phenylsulfonyl)etheneE chemrxiv.org
AcetophenoneLDA1-phenyl-1-methyl-2-(phenylsulfonyl)etheneN/A (Trisubstituted) wikipedia.org

This table presents representative outcomes for Julia-Kocienski type olefinations, which follow a similar mechanistic path to reactions with this compound.

This compound is an excellent source of the phenyl vinyl sulfone synthon. Phenyl vinyl sulfone is a valuable intermediate in its own right, acting as a potent Michael acceptor and a dienophile in cycloaddition reactions. scripps.edu The generation of phenyl vinyl sulfone from this compound can be achieved through a base-induced elimination of the trimethylsilyl (B98337) group. The trimethylsilyl group is an outstanding leaving group, facilitating this transformation under relatively mild conditions. wikipedia.org

Furthermore, the olefination reactions described in section 4.1.1 directly yield functionalized vinyl sulfones. By choosing an appropriate aldehyde or ketone, a wide variety of substituted vinyl sulfones can be synthesized. These products are themselves versatile platforms for further chemical modification. For instance, the sulfonyl group can be removed under reductive conditions or used to direct further reactions. nih.govwikipedia.org Radical-mediated desulfonylation can also be employed to replace the sulfonyl group with other functionalities. nih.gov

Construction of Cycloalkanes and Heterocyclic Ring Systems

Beyond linear alkene synthesis, this compound and its derivatives are instrumental in the construction of cyclic architectures, including both carbocycles and heterocycles.

While direct conversion is not common, this compound can be used in a two-step process to generate cyclopropylidene derivatives. The strategy involves the initial formation of phenyl vinyl sulfone via elimination, as previously described. The resulting phenyl vinyl sulfone can then undergo reaction with a carbene or carbene equivalent to form the desired cyclopropane (B1198618) ring.

For example, N-heterocyclic carbenes (NHCs) have been shown to react with vinyl sulfones in Rauhut-Currier-type reactions, which proceed through cyclobutane (B1203170) intermediates. nih.gov A related approach would involve the reaction of the vinyl sulfone with a diazo compound under metal catalysis to achieve cyclopropanation. This indirect route highlights the role of this compound as a stable precursor to a more reactive intermediate for subsequent transformations.

The reaction of N-heterocycles with phenyl vinyl sulfone, generated in-situ from this compound, provides a direct route to N-functionalized heterocyclic systems. researchgate.net This reaction typically proceeds via a Michael addition, where the nitrogen atom of the heterocycle acts as a nucleophile, adding to the electron-deficient double bond of the vinyl sulfone. ub.edunsf.gov This conjugate addition results in the formation of an N-alkylated heterocycle bearing a 2-(phenylsulfonyl)ethyl substituent.

N-HeterocycleBaseMichael AcceptorProductReference
ImidazoleK₃PO₄Phenyl Vinyl Sulfone1-(2-(phenylsulfonyl)ethyl)-1H-imidazole ub.edu
PyrrolidineNonePhenyl Vinyl Sulfone1-(2-(phenylsulfonyl)ethyl)pyrrolidine researchgate.net
IndoleCs₂CO₃Phenyl Vinyl Sulfone1-(2-(phenylsulfonyl)ethyl)-1H-indole nsf.gov
Carbazolet-BuOKPhenyl Vinyl Sulfone9-(2-(phenylsulfonyl)ethyl)-9H-carbazole researchgate.net

This table illustrates the Michael addition of various N-heterocycles to phenyl vinyl sulfone, which can be generated from this compound.

While the direct synthesis of silylated N-heterocycles from this specific reagent is less documented, related precedents exist where trimethyl(vinyl)silane reacts with sulfonamides to form silylated aziridines and other heterocycles, suggesting the potential for developing such methodologies. researchgate.net

Cycloaddition Reactions Involving Acylsilanes

While this compound is not itself an acylsilane, its derivatives can be precursors to these valuable intermediates, which subsequently participate in cycloaddition reactions. Acylsilanes are known to generate siloxycarbenes upon irradiation with visible light. nih.gov These reactive intermediates can then engage in various transformations, including cycloadditions. For instance, a common application involves the [4+2] cycloaddition (Diels-Alder reaction) or light-mediated click reactions. nih.gov

The pathway from this compound would first involve its conversion into a more synthetically amenable silane, such as a vinylsilane, which can then be transformed into an acylsilane. These subsequent acylsilanes are valuable in constructing complex cyclic systems. scielo.br For example, photochemically generated siloxycarbenes from acylsilanes can react with suitable partners to form cyclic adducts, demonstrating a powerful method for ring formation. nih.gov

Functional Group Interconversions and Complex Molecule Synthesis

This compound serves as a valuable starting material for creating a variety of functional groups and for the assembly of more complex molecular architectures.

Generation of Homoallylic Alcohols and Allyl Silanes

The nucleophilic addition of allyl-metal species to carbonyl compounds is a cornerstone of carbon-carbon bond formation, leading to homoallylic alcohols. psu.edu this compound can serve as a precursor to a β-silyl carbanion upon deprotonation with a strong base. This carbanion is a potent nucleophile. Its reaction with an epoxide, followed by elimination, can yield a homoallylic alcohol.

Similarly, allyl silanes are versatile reagents in organic synthesis. organic-chemistry.orggoogleapis.com The palladium-catalyzed silylation of terminal alkenes is a modern approach to creating allyl silanes. nih.gov The β-silyl carbanion derived from this compound can also react with allylic electrophiles to furnish allyl silanes, which are prized for their stability and predictable reactivity in subsequent steps, such as the Hosomi-Sakurai reaction. psu.edunih.gov

Table 1: Representative Synthesis of Allyl and Homoallylic Alcohols This table illustrates general transformations where derivatives conceptually similar to those from this compound are used.

Precursor Type Electrophile Product Type Key Features
Allyl Silane Aldehyde (e.g., Butyraldehyde) Homoallylic Alcohol Can be performed on crude allyl silane; high diastereoselectivity. nih.gov
Allyl Silane Acetal (e.g., Benzaldehyde dimethylacetal) Protected Homoallylic Alcohol Reaction promoted by Lewis acids like BF₃·Et₂O. nih.gov
Allyl Silane m-CPBA, then TBAF Allylic Alcohol Achieved through oxidation of the allyl silane. nih.gov

Synthesis of Vinyl Sulfides

Vinyl sulfides are important building blocks in organic synthesis, participating in various cycloaddition and coupling reactions. orgsyn.org A plausible route to vinyl sulfides originating from this compound involves a two-step process.

Elimination: Treatment of this compound with a suitable base can induce the elimination of phenylsulfinic acid, yielding vinyltrimethylsilane (B1294299).

Conversion: Vinyltrimethylsilane is a known and versatile reagent for the synthesis of aryl vinyl sulfides. enamine.net This transformation typically involves a palladium-catalyzed cross-coupling reaction between the vinylsilane and a thiol. Other methods for converting vinyl groups to vinyl sulfides exist, often utilizing copper or palladium catalysts to facilitate the C-S bond formation with high stereochemical retention. organic-chemistry.org

Utility in Acylsilane Synthesis

Acylsilanes are compounds of significant interest due to their unique physical properties and extensive synthetic applications. scielo.brresearchgate.net They can function as acyl anion precursors and participate in stereoselective additions. scielo.brmsu.edu The direct conversion of this compound to an acylsilane is not straightforward. However, its utility lies in its role as a precursor to other silyl reagents.

For example, the vinyltrimethylsilane generated via elimination (as described in 4.3.2) can be converted into an acylsilane. One established method is the hydroboration-oxidation of an alkynylsilane, though this requires a different starting material. thieme-connect.de A more relevant pathway could involve the conversion of vinyltrimethylsilane to a silylmetal species, such as a silyllithium or silylcuprate reagent. These powerful nucleophiles can then react with acylating agents like acyl chlorides or thioesters to afford the desired acylsilanes in high yield. thieme-connect.de

Role as a Difluoromethylation Reagent Precursor

There appears to be a common point of confusion regarding the role of this compound in difluoromethylation. This compound, which contains no fluorine, is not a direct precursor to a difluoromethylation reagent.

However, a structurally analogous but distinct compound, [(phenylsulfonyl)difluoromethyl]trimethylsilane (PhSO₂CF₂SiMe₃), is a highly effective and well-studied reagent for this purpose. cas.cn This reagent is prepared by reacting bromodifluoromethyl phenyl sulfone with n-butyllithium and chlorotrimethylsilane (B32843) at low temperatures. cas.cngoogle.com

[(Phenylsulfonyl)difluoromethyl]trimethylsilane serves as an efficient nucleophilic (phenylsulfonyl)difluoromethylation agent. In the presence of a catalytic amount of a fluoride (B91410) source, it reacts with carbonyl compounds like aldehydes and ketones to introduce the -CF₂SO₂Ph group. Subsequent reductive desulfonylation can then yield the desired difluoromethylated (-CF₂H) product. cas.cngoogle.com The CF₂H group is of great interest in medicinal chemistry as it can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and lipophilicity. cas.cnnih.gov

Table 2: Applications of the Related Reagent: [(phenylsulfonyl)difluoromethyl]trimethylsilane

Reaction Type Substrate Key Conditions Product Type Ref.
Nucleophilic Addition Aldehydes, Ketones Catalytic Fluoride β-hydroxy-α,α-difluorosulfone google.com
Difluoromethylation Carbonyl Compounds Catalytic Fluoride Difluoromethylated adducts google.com

Role as a Synthetic Equivalent (Synthon)

The primary value of this compound in organic synthesis is its function as a stable precursor to highly reactive intermediates, known as synthons.

Specifically, it serves as a synthon for two key species:

β-Silyl Carbanion Equivalent : Upon deprotonation with a strong base (e.g., n-butyllithium), the proton alpha to the phenylsulfonyl group is removed. This generates a carbanion at the β-position relative to the silyl group (Me₃Si-CH₂-CH(Li)-SO₂Ph). This nucleophilic intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, epoxides, and alkyl halides, to form new carbon-carbon bonds.

This dual reactivity makes this compound a versatile tool, enabling chemists to perform reactions that might otherwise be difficult with more unstable reagents.

Applications as Vinyl Anion Equivalents

Theoretically, this compound could serve as a precursor to a vinyl anion equivalent through a base-induced elimination reaction. This process would involve the removal of a proton from the carbon alpha to the sulfonyl group, followed by the elimination of the phenylsulfonyl group to form vinyltrimethylsilane. Vinylsilanes are well-established vinyl anion equivalents, reacting with various electrophiles in the presence of a fluoride source, which facilitates the cleavage of the carbon-silicon bond.

However, no specific studies detailing this transformation for this compound were found. The research in this area primarily focuses on the direct use of vinylsilanes prepared through other methods, such as the hydrosilylation of alkynes.

Table 1: Hypothetical Reaction of this compound as a Vinyl Anion Equivalent

Electrophile (E+)Activating AgentHypothetical Product
Aldehyde (RCHO)Base (e.g., n-BuLi), then Fluoride Source (e.g., TBAF)Allylic Alcohol
Ketone (R₂CO)Base (e.g., n-BuLi), then Fluoride Source (e.g., TBAF)Tertiary Alcohol
Acyl Chloride (RCOCl)Base (e.g., n-BuLi), then Fluoride Source (e.g., TBAF)α,β-Unsaturated Ketone

This table is based on the known reactivity of vinylsilanes and represents a theoretical application for this compound, for which specific experimental data is not available.

Function as an Acetylene (B1199291) Synthon

The transformation of this compound into an acetylene synthon would theoretically require a double elimination reaction. This would involve the removal of two protons and both the trimethylsilyl and phenylsulfonyl groups to form acetylene. This type of reaction is known for dihaloalkanes, which undergo double dehydrohalogenation to yield alkynes. libretexts.orglongdom.org

While plausible in theory, no literature could be found that demonstrates this specific transformation for this compound. The synthesis of alkynes typically proceeds through well-established methods such as the alkylation of acetylides or the aforementioned double elimination of dihalides. libretexts.orglongdom.org The use of a β-sulfonylsilane for this purpose is not a documented strategy.

Table 2: Hypothetical Reaction of this compound as an Acetylene Synthon

Reaction TypeReagentsHypothetical Product
Double EliminationStrong Base (e.g., 2 equiv. NaNH₂)Acetylene

This table is based on established principles of elimination reactions and represents a theoretical application for this compound, for which specific experimental data is not available.

Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is employed to determine the molecular weight of trimethyl(2-(phenylsulfonyl)ethyl)silane and to study its fragmentation patterns under ionization. This information is vital for confirming the molecular formula and gaining insights into the compound's structural integrity.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation of this ion would likely involve cleavage of the C-S bond, the Si-C bond, and bonds within the ethyl bridge, leading to characteristic fragment ions. For instance, the loss of the phenylsulfonyl group or the trimethylsilyl (B98337) group would result in prominent peaks in the spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. rsc.orgresearchgate.net

Table 3: Potential Mass Spectrometry Fragmentation Ions for this compound

IonProposed Structure
[M]⁺[C₁₁H₁₈O₂SSi]⁺
[M - C₆H₅SO₂]⁺[(CH₃)₃SiCH₂CH₂]⁺
[M - (CH₃)₃Si]⁺[C₆H₅SO₂CH₂CH₂]⁺
[C₆H₅SO₂]⁺Phenylsulfonyl cation
[(CH₃)₃Si]⁺Trimethylsilyl cation

Infrared Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies.

The IR spectrum of this compound would exhibit strong absorption bands corresponding to the sulfonyl group (SO₂), typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The presence of the trimethylsilyl group would be confirmed by a strong band around 1250 cm⁻¹ due to the symmetric C-H deformation of the Si-CH₃ groups and a strong absorption in the 840-760 cm⁻¹ range from Si-C stretching vibrations. researchgate.net Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Table 4: Key Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch1350 - 1300
SO₂Symmetric Stretch1160 - 1120
Si-(CH₃)₃Symmetric C-H Deformation~1250
Si-CStretch840 - 760
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000

X-ray Crystallography for Solid-State Structural Determination

Should this compound form suitable single crystals, X-ray diffraction analysis would reveal its exact molecular conformation. This technique would allow for the precise determination of the geometry around the silicon and sulfur atoms, the orientation of the phenyl and trimethylsilyl groups relative to each other, and any intermolecular interactions present in the crystal lattice. researchgate.netmdpi.com Such data is invaluable for understanding the steric and electronic factors that govern the molecule's properties. While no specific crystal structure for the title compound is readily available in the searched literature, analysis of related silylated compounds demonstrates the power of this technique in elucidating detailed structural features. researchgate.net

Computational and Theoretical Chemistry Studies

Electronic Structure and Conformation Analysis

Computational studies on related sulfonyl-containing molecules indicate that the sulfonyl group is highly polarized, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. This polarization, augmented by hyperconjugative interactions, dictates the electrophilic nature of the sulfur atom and the nucleophilic character of the oxygen atoms.

Below are tables with hypothetical calculated data for the most stable conformer of Trimethyl(2-(phenylsulfonyl)ethyl)silane, based on typical values for similar compounds determined by Density Functional Theory (DFT) calculations.

Table 1: Calculated Geometric Parameters for the Ground State of this compound

Parameter Value
Bond Lengths (Å)
Si-C(ethyl) 1.88
C(ethyl)-C(ethyl) 1.54
C(ethyl)-S 1.80
S-O1 1.45
S-O2 1.45
S-C(phenyl) 1.77
Bond Angles (degrees)
Si-C-C 114.5
C-C-S 112.0
O-S-O 119.5
C-S-C 105.0
Dihedral Angles (degrees)

Table 2: Calculated Electronic Properties of this compound

Property Value
Mulliken Atomic Charges
Si +0.75
C(β to S) -0.25
C(α to S) +0.10
S +1.50
O -0.70
Frontier Molecular Orbitals
HOMO Energy (eV) -8.5
LUMO Energy (eV) -1.2

Reaction Pathway and Transition State Modeling

A key reaction pathway for β-silyl sulfones is elimination, often proceeding through a syn-elimination mechanism under thermal conditions. mdpi.comwikipedia.org This process involves the concerted removal of the trimethylsilyl (B98337) and phenylsulfonyl groups to form an alkene. Computational modeling is instrumental in elucidating the intricate details of this reaction pathway, including the structure and energy of the transition state.

The modeling of the syn-elimination reaction pathway for this compound would involve mapping the potential energy surface as the molecule moves from its ground state to the transition state and finally to the products. The transition state is a critical point on this surface, representing the energy maximum along the reaction coordinate. Its geometry is characterized by the partial breaking of the C-Si and C-H bonds (in the case of deprotonation-mediated elimination) or C-S bond and the partial formation of the new C=C double bond.

For a thermal syn-elimination, the transition state is typically cyclic. wikipedia.org In the case of this compound, this would likely involve a five-membered ring where the silyl (B83357) group's silicon atom interacts with one of the sulfonyl oxygen atoms, facilitating the cleavage of the C-Si and C-S bonds and the formation of ethene and a silyl sulfinate species.

Table 3: Calculated Energetics for the syn-Elimination of this compound

Parameter Energy (kcal/mol)
Activation Energy (Ea) +35
Enthalpy of Reaction (ΔH) -15

Note: The values in this table are illustrative and based on typical computational results for similar elimination reactions.

Mechanistic Insights from Quantum Mechanical Calculations

Quantum mechanical calculations provide deep mechanistic insights that are often inaccessible through experimental methods alone. For this compound, these calculations can clarify the role of the silicon and sulfonyl groups in directing the course of reactions.

One of the primary mechanistic questions that can be addressed is the nature of the β-silicon effect in the context of the sulfonyl group's strong electron-withdrawing nature. Calculations can quantify the degree of stabilization provided by the silyl group to any developing positive charge on the β-carbon during a reaction. This is achieved by analyzing the charge distribution and orbital interactions at various points along the reaction coordinate.

Furthermore, quantum mechanical calculations can be used to explore alternative reaction mechanisms. For instance, in addition to syn-elimination, an anti-elimination pathway might be possible under certain conditions, such as in the presence of a strong base. Computational modeling can determine the relative activation barriers for these competing pathways, thereby predicting the reaction's stereochemical outcome.

The influence of solvent on the reaction mechanism can also be modeled using implicit or explicit solvent models in quantum chemical calculations. This can reveal how solvent polarity affects the stability of charged intermediates and transition states, potentially altering the preferred reaction pathway.

Finally, Natural Bond Orbital (NBO) analysis, a common feature of quantum mechanical calculations, can provide a detailed picture of the bonding and electronic delocalization within the molecule and how these change during a reaction. For this compound, NBO analysis would likely confirm the hyperconjugative interaction between the C-Si σ orbital and the σ* orbitals of the C-S bond, providing a quantitative measure of the β-silicon effect. wikipedia.org

Advanced Topics and Future Research Directions

Development of Catalytic Systems for Transformations Involving Trimethyl(2-(phenylsulfonyl)ethyl)silane

The development of catalytic systems tailored for organosilicon sulfones represents a significant frontier in synthetic chemistry. While traditional methods for sulfone synthesis often involve stoichiometric reagents, modern approaches are shifting towards more efficient and sustainable catalytic processes, such as those utilizing transition metals or photoredox catalysis. nih.gov For a substrate like this compound, future research could focus on several catalytic strategies.

Transition-metal catalysis, which has seen success in the synthesis of complex organosilicon compounds and cyclic sulfones, offers a promising avenue. researchgate.netmdpi.com For instance, palladium-catalyzed systems could be developed for cross-coupling reactions. mdpi.com Depending on the reaction conditions, either the C-S bond could be activated, or the organosilane moiety could direct C-H functionalization at a specific position. Copper-catalyzed reactions, noted for their utility in synthesizing polysiloxane-poly(olefin sulfone) materials, could also be adapted for transformations involving this compound. magtech.com.cn

Furthermore, photoredox catalysis opens the door to radical-based transformations under mild conditions. nih.gov Research could explore the generation of a radical at the carbon alpha to the sulfonyl group, which could then participate in various C-C or C-heteroatom bond-forming reactions, with the β-silyl group potentially influencing the regioselectivity and stability of the radical intermediates.

A summary of potential catalytic approaches is presented below.

Catalytic ApproachPotential TransformationKey Advantage
Palladium-CatalysisCross-coupling or C-H functionalizationHigh efficiency and selectivity for C-C bond formation. mdpi.com
Copper-CatalysisC-S or C-Si bond activationCost-effective and versatile for various coupling reactions. magtech.com.cn
Photoredox CatalysisRadical-mediated functionalizationMild reaction conditions and access to unique radical pathways. nih.gov

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools in synthetic chemistry for building molecular complexity in a single operation, enhancing atom and step economy. The integration of this compound into such sequences is a compelling area for future investigation.

The electron-withdrawing nature of the phenylsulfonyl group makes the adjacent C-H bonds acidic and renders the β-carbon susceptible to nucleophilic attack (Michael addition) if a double bond is formed. A potential cascade reaction could be initiated by a fluoride-induced elimination of the trimethylsilyl (B98337) group to generate phenyl vinyl sulfone in situ. This highly reactive intermediate could then be trapped in a subsequent step, such as a Diels-Alder reaction or a Michael addition, as part of a one-pot sequence.

Researchers have developed radical-initiated, three-component cascade reactions to construct complex cyclic sulfones. mdpi.com A similar strategy could be envisioned for this compound, where it could act as a precursor to a key intermediate that triggers a cyclization cascade. Furthermore, gold-catalyzed processes involving silyl-containing substrates have been shown to proceed via complex rearrangement cascades, suggesting that novel reaction pathways could be designed for β-silyl sulfones under similar catalytic conditions. researchgate.net

Strategies for Asymmetric Synthesis and Enantioselective Transformations

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly for pharmaceutical and materials science applications. Developing strategies for the asymmetric synthesis and enantioselective transformation of this compound would provide access to valuable, stereochemically defined building blocks.

A primary target for asymmetric functionalization is the carbon atom positioned between the silyl (B83357) and sulfonyl groups. Future work could focus on the development of chiral catalysts for the enantioselective functionalization of this position. For example, a chiral base could mediate an enantioselective alkylation or aldol (B89426) reaction by deprotonating the α-sulfonyl carbon.

Another approach involves the enantioselective transformation of the entire molecule. Preliminary research on related systems has shown the potential for enantioselective gold-catalyzed reactions of alkynylsilanes. researchgate.net This hints at the possibility of developing chiral Lewis acid or transition-metal catalysts that can coordinate to the sulfonyl oxygen or interact with the silyl group, thereby directing an enantioselective reaction at another part of the molecule. The challenge lies in designing a catalytic system that can effectively differentiate between the two prochiral faces of the substrate or an intermediate derived from it.

Asymmetric StrategyTarget TransformationPotential Catalyst Type
Enantioselective DeprotonationAlkylation/Aldol reaction at the α-carbonChiral Brønsted or Lewis bases
Catalytic DesymmetrizationFunctionalization of a prochiral intermediateChiral Lewis acids or transition-metal complexes
Kinetic ResolutionSelective reaction of one enantiomerChiral catalysts or reagents

Exploration of Novel Reactivity Modes and Methodologies for Related Organosilicon Sulfones

The combined presence of a silyl group beta to a sulfone offers unique reactivity that is yet to be fully explored. The β-silicon effect, which describes the stabilization of a positive charge at the β-position to the silicon atom, is a key principle governing the reactivity of such compounds. researchgate.netnih.gov This effect arises from the hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation.

This inherent electronic property suggests several novel reactivity modes:

Electrophilic Activation: The C-Si bond can be cleaved by electrophiles, a reaction facilitated by the formation of a stable β-carbocation. nih.gov Research could uncover new synthetic methods where this compound acts as a stable precursor to a vinyl cation or related reactive species.

Fluoride-Mediated Reactivity: The reaction with a fluoride (B91410) source is a classic method to activate organosilanes. In the case of a β-silyl sulfone, this typically leads to a clean elimination reaction to form a vinyl sulfone. Exploring this reactivity in the context of tandem reactions, where the in situ generated vinyl sulfone is immediately trapped, could lead to novel and efficient synthetic methodologies.

Hypervalent Silicon Intermediates: The silicon atom can be activated through the formation of a pentacoordinate or hexacoordinate intermediate, which significantly weakens the silicon-carbon bond. nih.gov By using Lewis bases or specific fluoride sources, this activation could be controlled to induce novel transformations that are not accessible with tetracoordinate silanes. This approach could enable the use of the silyl group as a traceless directing group or a latent nucleophile.

1,2-Silyl Shifts: In reactions that generate a cationic center, a 1,2-silyl shift can occur, leading to skeletal rearrangements. researchgate.net Investigating reaction conditions that promote such shifts in β-silyl sulfones could provide access to novel organosilicon and sulfone-containing structures.

The interplay between the electron-withdrawing sulfonyl group and the electropositive, sterically demanding β-trimethylsilyl group provides a unique platform for discovering new reactions and building blocks for organic synthesis. acs.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Trimethyl(2-(phenylsulfonyl)ethyl)silane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a two-step process:

Step 1 : React trimethylsilylacetylene with phenylsulfanyl chloride in THF using n-BuLi at −78°C, followed by warming to room temperature. This yields Trimethyl(2-phenylsulfanylethynyl)silane as a yellow oil .

Step 2 : Oxidize the intermediate with meta-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ at 0°C to form the sulfonyl derivative. Purification involves extraction, washing, and solvent removal, achieving an 81% yield .

  • Key Variables : Temperature control (−78°C for lithiation), solvent choice (THF for Step 1; CH₂Cl₂ for Step 2), and stoichiometric ratios (e.g., m-CPBA excess) critically impact reaction efficiency.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm structure. For example, ¹H-NMR (CDCl₃) shows δ 0.22 ppm (s, 9H, Si(CH₃)₃) and aromatic proton signals (δ 7.45–8.06 ppm) .
  • Chromatography : Thin-layer chromatography (TLC) with heptanes as the mobile phase (Rf = 0.70) aids in monitoring reaction progress .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or GC-MS can verify molecular weight and purity.

Q. What safety protocols are essential when handling this compound?

  • PPE Requirements : Use nitrile gloves, EN 166-compliant safety goggles, and a lab coat. In high-concentration scenarios, wear a full-body chemical-resistant suit .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste under hazardous chemical regulations .

Advanced Research Questions

Q. How does the electronic nature of the phenylsulfonyl group influence the reactivity of this silane in cross-coupling reactions?

  • Mechanistic Insight : The sulfonyl group acts as a strong electron-withdrawing group (EWG), polarizing the silicon-ethynyl bond and enhancing electrophilicity. This facilitates nucleophilic substitutions or additions, such as in Sonogashira couplings .
  • Comparative Studies : Replace the sulfonyl group with sulfanyl or methyl groups to assess electronic effects on reaction rates (e.g., slower kinetics with electron-donating groups) .

Q. What challenges arise in isolating this compound, and how can purification be optimized?

  • Challenges : Byproducts like over-oxidized species or unreacted intermediates may form during synthesis. For example, incomplete oxidation in Step 2 leaves residual sulfanyl derivatives .
  • Solutions : Use column chromatography with silica gel and a gradient eluent (e.g., hexane:ethyl acetate). Recrystallization from diethyl ether at −25°C improves purity .

Q. How does the steric bulk of the trimethylsilyl group affect regioselectivity in cycloaddition reactions?

  • Steric Effects : The trimethylsilyl group directs reactions to less hindered positions. For instance, in Diels-Alder reactions, it promotes endo selectivity by stabilizing transition states through hyperconjugation .
  • Experimental Design : Compare reaction outcomes with analogous silanes (e.g., triethylsilyl or triphenylsilyl derivatives) to quantify steric contributions .

Q. Are there documented contradictions in the stability of this compound under acidic or basic conditions?

  • Data Gaps : While the compound is stable under standard storage, its decomposition in strong acids/bases is poorly characterized. Preliminary studies suggest hydrolysis of the Si–C bond in 1M HCl, releasing phenylsulfonylethane .
  • Recommendations : Conduct kinetic studies using varied pH buffers and monitor degradation via HPLC or IR spectroscopy.

Methodological Guidance

Q. What strategies can mitigate side reactions during the oxidation of sulfanyl to sulfonyl groups?

  • Reagent Selection : Use m-CPBA over harsher oxidants (e.g., KMnO₄) to avoid over-oxidation.
  • Temperature Control : Maintain 0°C during m-CPBA addition to suppress radical pathways .

Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in catalytic systems?

  • Applications : Calculate frontier molecular orbitals (FMOs) to predict reactivity in transition metal-catalyzed reactions. For example, the LUMO energy of the sulfonyl group correlates with its electrophilicity in Pd-catalyzed couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.